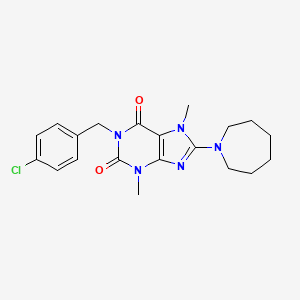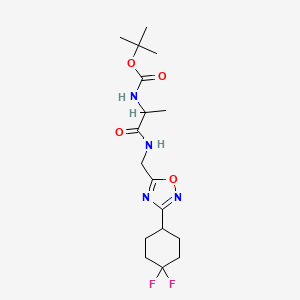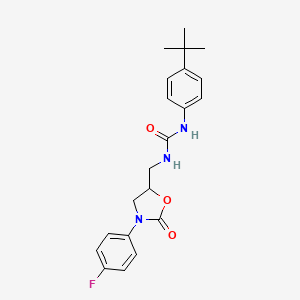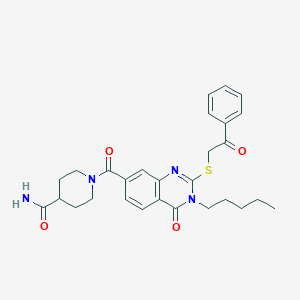
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24ClN5O2 and its molecular weight is 401.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactive Molecule Development
Research indicates that modifications to the purine nucleus, akin to those in 8-(azepan-1-yl)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione, are crucial in medicinal chemistry for the creation of bioactive molecules with potential antiviral, antitumor, and other therapeutic activities. Such modifications are aimed at optimizing activity and selectivity of compounds against various biological targets. The incorporation of heteroaryl groups, as seen in this compound, is part of a broader strategy to enhance the biological efficacy of nucleobase, nucleoside, and analogous compounds through bioisosteric replacement and structural diversification. This approach is significant in the search for compounds with optimized pharmacological profiles (Ostrowski, 2022).
Pharmacological Properties Exploration
The azepane moiety, a key component of this compound, is highlighted for its structural diversity and utility in discovering new therapeutic agents. Azepane-based derivatives are studied for a wide range of pharmacological properties, including anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial activities. The development of azepane-containing analogs is a hot topic in medicinal chemistry, aiming at less toxic, low-cost, and highly active compounds. Over 20 azepane-based drugs have been FDA approved, underscoring the clinical relevance of research in this area (Zha et al., 2019).
Molecular Devices and Functional Materials
The compound's structural features, particularly the purine analog framework, contribute to its potential applications in the development of molecular devices and functional materials. Azobenzene derivatives, for instance, undergo reversible photoisomerization, making them ideal components for various high-tech applications, including optical data storage, display devices, and light-emitting diodes. The ability to modify the azobenzene ring system, akin to structural variations in purine derivatives, underscores the importance of such chemical entities in advancing material science (Bandara & Burdette, 2012).
Propiedades
IUPAC Name |
8-(azepan-1-yl)-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-16-17(22-19(23)25-11-5-3-4-6-12-25)24(2)20(28)26(18(16)27)13-14-7-9-15(21)10-8-14/h7-10H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQIULSPBFKUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide](/img/structure/B2601357.png)
![N-(benzo[d]thiazol-6-yl)-4-fluorobenzamide](/img/structure/B2601358.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2601360.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2601362.png)







![N-[(4-fluorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2601376.png)
